Barium hydride (BaH2) Barium hydride (BaH2)
Brand Name: Vulcanchem
CAS No.: 13477-09-3
VCID: VC20991792
InChI: InChI=1S/Ba.2H/q+2;2*-1
SMILES: [H-].[H-].[Ba+2]
Molecular Formula: BaH2
Molecular Weight: 139.34 g/mol

Barium hydride (BaH2)

CAS No.: 13477-09-3

Cat. No.: VC20991792

Molecular Formula: BaH2

Molecular Weight: 139.34 g/mol

* For research use only. Not for human or veterinary use.

Barium hydride (BaH2) - 13477-09-3

Specification

CAS No. 13477-09-3
Molecular Formula BaH2
Molecular Weight 139.34 g/mol
IUPAC Name barium(2+);hydride
Standard InChI InChI=1S/Ba.2H/q+2;2*-1
Standard InChI Key BPYQMQIZFKTCMA-UHFFFAOYSA-N
SMILES [H-].[H-].[Ba+2]
Canonical SMILES [H-].[H-].[Ba+2]

Introduction

Physical and Chemical Properties

Barium hydride is an ionic compound consisting of barium cations (Ba²⁺) and hydride anions (H⁻). It appears as a gray crystalline solid with distinctive physical and chemical characteristics that set it apart from other metal hydrides.

Basic Properties

Barium hydride possesses several fundamental properties that define its behavior and applications:

PropertyValue/Description
Chemical FormulaBaH₂
Formula Weight139.343 g/mol
Physical AppearanceWhite to gray crystals
Density4.16 g/cm³ (4160 kg/m³)
Melting Point1200°C; 675°C (decomposes to metal with loss of H₂)
Crystal StructureOrthorhombic at room temperature
CAS Registry Number13477-09-3

Barium hydride belongs to the alkaline earth metal hydrides family and contains barium in the +2 oxidation state . The compound is sensitive to moisture and undergoes rapid decomposition when exposed to water or acids .

Elemental Composition

The elemental composition of barium hydride reflects its high barium content:

ElementPercentage (%)
Ba98.55
H1.45

This composition highlights the stark difference in atomic mass between barium and hydrogen, with barium constituting the vast majority of the compound's mass despite the 1:2 atomic ratio .

Synthesis and Preparation

Barium hydride is synthesized through the direct reaction of elemental barium metal with hydrogen gas under controlled conditions.

Primary Synthesis Method

The standard preparation method involves the following reaction:

Ba(s) + H₂(g) → BaH₂(s)

This reaction requires relatively high temperatures between 150-200°C and careful control of pressure to ensure complete conversion . In laboratory settings, barium can be sealed in an autoclave with hydrogen gas at approximately 180°C and 27 bar pressure for 24 hours to produce high-purity barium hydride.

The synthesis process must be conducted under strictly anhydrous conditions due to barium hydride's extreme sensitivity to moisture. The resulting product must be handled and stored under inert atmosphere to prevent decomposition .

Structural Characteristics

Crystal Structure

Barium hydride exhibits polymorphism with temperature-dependent crystal structures:

At room temperature, barium hydride adopts an orthorhombic structure with space group Pnma. The structure is related to the PbCl₂ type with the following cell parameters:

  • a = 4.168 Å

  • b = 6.792 Å

  • c = 7.858 Å

  • α = β = γ = 90°

  • Cell volume = 222.45 ų

Phase Transitions

An important characteristic of barium hydride is its phase transformation behavior. The compound undergoes a transition from the orthorhombic structure to a hexagonal phase at approximately 770-773 K (497-500°C) . This phase transition is significant because it results in increased ionic mobility within the crystal lattice, which has important implications for its catalytic properties.

Neutron powder diffraction studies have revealed that hydrogen atoms occupy two distinct crystallographic sites within the lattice, which influences the compound's reactivity and hydrogen storage capabilities.

Chemical Reactivity

Barium hydride displays significant reactivity, particularly with oxygen and water, making it challenging to handle in ambient conditions.

Reactions with Water and Oxygen

Barium hydride reacts vigorously with water to form barium hydroxide and hydrogen gas:

BaH₂ + 2H₂O → Ba(OH)₂ + 2H₂

This reaction is highly exothermic and can proceed violently, especially with powdered barium hydride .

Pyrophoric Properties

In its powdered form, barium hydride can ignite spontaneously in air, making it a potential fire hazard. Coarser material ignites when heated in oxygen. This pyrophoric nature necessitates careful handling under inert atmosphere conditions .

Reactivity with Oxidants

Barium hydride can be explosive when mixed with solid oxidants such as halides or chromates, further highlighting its reactive nature and the precautions needed during its handling and storage .

Applications in Ammonia Synthesis

One of the most significant recent developments in barium hydride research is its application in ammonia synthesis, particularly through chemical looping processes.

Transition Metal-Free Catalysis

Traditionally, ammonia synthesis catalysts have relied on transition metals, with the industrial Haber-Bosch process utilizing iron-based catalysts. Recent research has demonstrated that barium hydride, despite being transition metal-free, can effectively mediate dinitrogen fixation and ammonia synthesis .

This discovery is particularly noteworthy because it challenges the conventional wisdom that transition metals are essential for dinitrogen fixation and ammonia synthesis, opening new avenues for catalyst development in this critical industrial process .

Chemical Looping Process

The most remarkable aspect of barium hydride's catalytic behavior is that it shows significantly higher ammonia synthesis activity when operated in a chemical looping process rather than in a continuous catalytic process .

In the chemical looping process:

  • Barium hydride is first exposed to nitrogen gas (N₂), forming barium imide (BaNH) and releasing hydrogen gas.

  • The resulting compound is then exposed to hydrogen gas (H₂), leading to the formation of ammonia and regeneration of barium hydride.

This two-step process can be represented by the following reactions:

  • First step (nitridation): 2BaH₂ + xN₂ → 2BaH₂₋₂ₓ(NH)ₓ + xH₂

  • Second step (hydrogenation): BaH₂₋₂ₓ(NH)ₓ + 2xH₂ → BaH₂ + xNH₃

Temperature dependence studies have shown that the ammonia production rate increases significantly with temperature, with optimal performance observed around 723 K (450°C) .

Comparison of Process Performance

Experimental data reveals stark differences in performance between the chemical looping and continuous catalytic processes:

Process TypeN₂/H₂ RatioTemperature (K)NH₃ Production Rate (μmol g⁻¹ h⁻¹)
Chemical LoopingN/A723>180
Catalytic5:2723180
Catalytic1:3723<40

Mechanistic Insights from Recent Research

Molecular Dynamics Studies

Recent machine learning-driven molecular dynamics simulations published in 2025 have provided unprecedented insights into the microscopic mechanisms underlying barium hydride's catalytic behavior in ammonia synthesis .

Formation of a Superionic Phase

When exposed to nitrogen, barium hydride undergoes a profound transformation, forming a superionic mixed compound with the formula BaH₂₋₂ₓ(NH)ₓ. In this compound:

  • The Ba²⁺ cations maintain their crystallographic positions

  • Some hydride anions are replaced by imide (NH²⁻) anions

  • Both hydride and imide anions exhibit extremely high mobility

This superionic behavior is characterized by a diffusion coefficient of approximately 10⁻⁵ cm²/s for hydride ions, which is comparable to that of water at room temperature. This high ionic mobility plays a crucial role in the compound's catalytic properties .

Nitrogen Activation Mechanism

The mechanism of nitrogen activation on barium hydride involves several key steps:

  • At operating temperatures (approximately 700 K), hydrogen molecules are spontaneously released from the surface, creating anionic vacancies

  • These vacancies act as reducing agents during nitrogen adsorption

  • Coordinated unsaturated multi-barium sites form, which are responsible for nitrogen adsorption and activation

  • The hydridic hydrogen attacks the adsorbed N₂ molecules, aiding in weakening the N≡N triple bond

This mechanism resembles that hypothesized for the nitrogenase enzyme, where the N≡N bond is hydrogenated prior to breaking, representing a remarkable parallel between this inorganic catalyst and biological nitrogen fixation systems .

Hydrogenation and Ammonia Release

During the second stage of the chemical looping process (exposure to H₂):

  • Imides on the catalyst surface are transformed into amides while a hydride ion is simultaneously released:
    NH²⁻ + H₂ → NH₂⁻ + H⁻

  • Newly formed amides are further hydrogenated, leading to ammonia formation:
    NH₂⁻ + H₂ → NH₃ + H⁻

  • This process continues until all NH groups are hydrogenated, reconstituting the original barium hydride catalyst:
    BaH₂₋₂ₓ(NH)ₓ + 2xH₂ → BaH₂ + xNH₃

The high mobility of anions in the mixed phase greatly facilitates this process, explaining the superior performance of the chemical looping approach compared to the continuous catalytic process.

Role of Phase Transitions in Catalytic Activity

The proximity of barium hydride to phase transitions at operating temperatures is a key factor in its catalytic performance. The approach to the orthorhombic-hexagonal phase transition, occurring at approximately 770 K, results in substantially increased hydride mobility on the pristine surface .

These high fluctuations of surface hydrides are essential for the release of hydrogen molecules and the creation of active sites for nitrogen activation. This finding highlights the importance of considering dynamic phase behavior when designing and optimizing catalysts for ammonia synthesis .

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